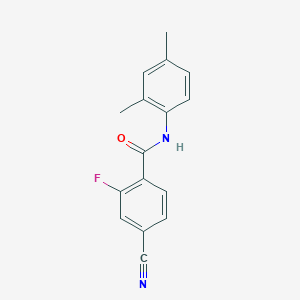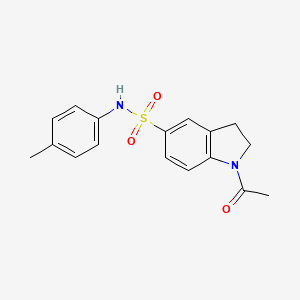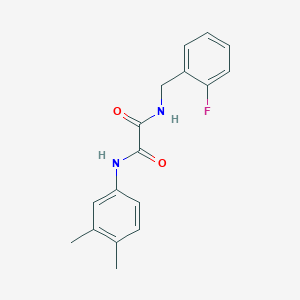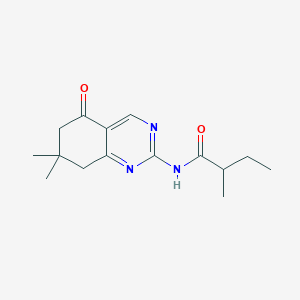
4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide
Overview
Description
4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is also known as BAY 43-9006 or Sorafenib, and it has been found to have anti-cancer properties. The purpose of
Mechanism of Action
The mechanism of action of 4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide involves the inhibition of several kinases, including RAF kinase, VEGFR-2, and PDGFR-β. RAF kinase is involved in the MAPK/ERK signaling pathway, which is responsible for cell growth and proliferation. VEGFR-2 and PDGFR-β are receptors involved in angiogenesis. By inhibiting these kinases, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It can induce apoptosis, which is programmed cell death, in cancer cells. It can also inhibit the migration and invasion of cancer cells. Sorafenib has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide in lab experiments include its ability to inhibit the growth of various cancer cells and its anti-angiogenic properties. However, there are limitations to using this compound in lab experiments. It can be toxic to normal cells, and it can also be difficult to synthesize in large quantities.
Future Directions
There are several future directions for the use of 4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide in scientific research. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to investigate its use in the treatment of other diseases, such as inflammatory diseases. Finally, there is a need for further research on the toxicity of this compound and its effects on normal cells.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. Its anti-cancer properties and anti-angiogenic properties make it a promising candidate for the treatment of various cancers. However, there are limitations to using this compound in lab experiments, and further research is needed to explore its potential use in combination with other drugs and in the treatment of other diseases.
Scientific Research Applications
4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Sorafenib has also been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that tumors need to grow.
Properties
IUPAC Name |
4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-3-6-15(11(2)7-10)19-16(20)13-5-4-12(9-18)8-14(13)17/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFSRIVGZRPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B4240384.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide](/img/structure/B4240390.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4240397.png)
![5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4240399.png)

![4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4240406.png)


![4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]cyclohexanecarboxamide](/img/structure/B4240432.png)
![N-(2-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4240436.png)
